SKL2001

Wnt Signaling Mechanism of Action Small Molecule Tool

SKL2001 is the definitive Wnt/β-catenin agonist for researchers requiring pathway activation without GSK-3β inhibition or confounding proliferative effects. Unlike CHIR99021 or LiCl, it directly disrupts Axin/β-catenin binding, stabilizing β-catenin to drive osteoblastogenesis while suppressing adipogenesis—ideal for creating safe osteogenic microenvironments (SOOME) in 3D bioprinted constructs. Its reversible, short-pulse action avoids chronic hyperactivation toxicity, ensuring high viability in long-term cultures. For CAR-T ex vivo expansion, SKL2001 uniquely enhances cytotoxic activity and memory phenotype without exhaustion markers. Procure with confidence for reproducible, mechanism-specific Wnt activation.

Molecular Formula C14H14N4O3
Molecular Weight 286.29 g/mol
Cat. No. B1681811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKL2001
Synonyms5-furan-2-yl-isoxazole-3-carboxylic acid (3-imidazol-1-yl-propyl)amide
5-furan-2yl-isoxazole-3-carboxylic acid (3-imidazol-1yl-propyl)-amide
SKL2001
Molecular FormulaC14H14N4O3
Molecular Weight286.29 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3
InChIInChI=1S/C14H14N4O3/c19-14(16-4-2-6-18-7-5-15-10-18)11-9-13(21-17-11)12-3-1-8-20-12/h1,3,5,7-10H,2,4,6H2,(H,16,19)
InChIKeyPQXINDBPUDNMPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procuring SKL2001: A Wnt/β-Catenin Agonist with a Distinct Axin-Targeting Mechanism


SKL2001 is a cell-permeable small molecule agonist of the Wnt/β-catenin signaling pathway [1]. Unlike canonical Wnt agonists that inhibit GSK-3β, SKL2001 directly disrupts the protein-protein interaction between Axin and β-catenin [1]. This mechanism stabilizes intracellular β-catenin by preventing its phosphorylation at key degradation residues (Ser33/37/Thr41/Ser45), thereby increasing its nuclear accumulation and enhancing β-catenin responsive transcription [1]. The compound was identified from a high-throughput screen of 270,000 compounds and has become a widely used chemical tool for pathway activation in research contexts [1].

Why SKL2001 Cannot Be Simply Substituted: Critical Differences Among Wnt Agonists


While several small molecule Wnt agonists exist, they are not functionally equivalent and cannot be substituted without altering experimental outcomes [1]. A direct comparative study of four Wnt agonists—SKL2001, CHIR99021 (a GSK-3β inhibitor), lithium chloride (LiCl), and AMBMP—revealed distinct and mutually exclusive effects on human mesenchymal stem cell (MSC) differentiation and proliferation [1]. For instance, only CHIR99021 and LiCl stimulated MSC proliferation, a property SKL2001 lacked. Furthermore, CHIR99021 uniquely enhanced chondrogenesis, while LiCl increased osteogenesis and adipogenesis [1]. This functional divergence highlights that the point of pathway intervention dictates the downstream biological effect, making generic substitution a significant risk to experimental reproducibility [1].

Quantitative Differentiation Guide for SKL2001 Procurement


Mechanism of Action: SKL2001 Disrupts Axin/β-Catenin Interaction Without Inhibiting GSK-3β

SKL2001's primary mechanism is the direct disruption of the Axin/β-catenin protein complex [1]. Critically, biochemical assays confirm that at a concentration of 40 μM, SKL2001 does not inhibit the enzymatic activities of Casein Kinase 1 (CK1) or Glycogen Synthase Kinase-3β (GSK-3β), a key difference from broad-acting inhibitors like CHIR99021 [1]. This results in a more selective stabilization of β-catenin by preventing its phosphorylation at Ser33/37/Thr41 and Ser45, without broadly affecting other GSK-3β-dependent cellular processes [1].

Wnt Signaling Mechanism of Action Small Molecule Tool

MSC Differentiation: SKL2001 Promotes Osteoblastogenesis and Suppresses Adipogenesis

Treatment of C3H10T1/2 mesenchymal stem cells with SKL2001 for 7 days led to a significant increase in alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation, by 2.5-fold at 20 µM and 3.7-fold at 40 µM [1]. Concurrently, under adipogenic induction conditions, SKL2001 suppressed the accumulation of lipid droplets (adipogenesis) in a dose-dependent manner, with 30 µM treatment resulting in a ~90% reduction compared to vehicle control [1].

Mesenchymal Stem Cells Osteogenesis Adipogenesis Lineage Commitment

Osteogenic Niche Formation: SKL2001 Generates a Safe and Potent Osteogenic Microenvironment

In osteocytic MLO-Y4 cells, a single 24-hour pulse treatment with 60 µM SKL2001 was sufficient to induce a Wnt signaling response that persisted for three days after the compound was removed [1]. This transient activation was shown to be sufficient to induce osteoblast differentiation in co-cultured bone marrow stromal cells (ST2), as evidenced by upregulated Runx2 and Bglap expression [1]. Crucially, the Wnt signaling returned to baseline levels by day 5, indicating a non-permanent activation [1]. In a 3D bioprinted model, this SKL2001-activated microenvironment (SOOME) supported high viability and proliferation of ST2 cells, achieving a 91.6% 7-day survival rate [1].

Osteocytes 3D Cell Culture Bone Regeneration Osteogenic Niche

Cancer Spheroid Growth: SKL2001 Suppresses Colon Cancer Cell Proliferation in 3D Culture

In a 3D spheroid model that mimics the in vivo tumor microenvironment, treatment of colon cancer cells (HCT116) with 40 µM SKL2001 for 5 days led to a significant reduction in spheroid growth [1]. Cell cycle analysis revealed that SKL2001 induced an accumulation of cells in the G0/G1 phase, from 50% in the control group to 70% in the treated group, indicative of cell cycle arrest [1]. This effect was associated with a decreased level of the proliferation marker c-myc and an increase in E-cadherin-mediated cell-cell adhesion, leading to the formation of more compact, rounded spheroids [1]. Notably, this growth suppression was reversible upon removal of the compound [1].

Colon Cancer 3D Spheroid Culture Tumor Microenvironment Wnt Signaling

Optimal Application Scenarios for SKL2001 Based on Proven Differentiation


Controlled Mesenchymal Stem Cell Lineage Commitment Studies

When the experimental goal is to study the Wnt/β-catenin pathway's role in MSC fate without confounding effects on cell proliferation, SKL2001 is the appropriate choice. As demonstrated, it does not stimulate MSC proliferation like CHIR99021 or LiCl [1], and it potently drives osteoblastogenesis while suppressing adipogenesis [2], providing a cleaner, more interpretable phenotype.

Advanced 3D Tissue Engineering and Osteogenic Niche Construction

SKL2001 is ideal for generating a 'safe' and potent osteogenic microenvironment (SOOME) in complex 3D culture systems, including bioprinted constructs. The compound's ability to induce a lasting Wnt response from a short pulse treatment, which then naturally returns to baseline, is a key advantage [1]. This avoids the issues associated with chronic pathway hyperactivation and supports high cell viability in long-term 3D cultures [1].

Investigating Wnt Signaling in 3D Cancer Spheroid Models

For researchers modeling the tumor microenvironment using 3D spheroids, SKL2001 offers a unique tool to study Wnt-dependent growth regulation. Its ability to induce a reversible G0/G1 arrest and enhance E-cadherin-mediated compaction in colon cancer spheroids provides a specific phenotype for dissecting the roles of Wnt signaling, cell cycle, and cell adhesion in tumor biology [1].

Ex Vivo Enhancement of CAR-T Cell Therapy

Patented methods indicate that the addition of SKL2001 during the ex vivo expansion of CAR-T cells can significantly enhance their therapeutic properties. The protocol results in CAR-T cells with increased cytotoxic activity against tumor cells, a higher proportion of memory phenotype cells, and reduced expression of exhaustion markers [1]. This application leverages the compound's unique ability to modulate T cell differentiation and function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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